

A Framework for Half-Life Determination

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tofimilast

CAS No.: 185954-27-2

Cat. No.: S545531

Get Quote

Since data for **Tofimilast** is not available, the following protocol and data for Roflumilast serve as a robust template for how you would experimentally determine and analyze the half-life of an investigational PDE4 inhibitor.

Experimental Protocol: Pharmacokinetics of an Oral PDE4 Inhibitor

The methodology below, adapted from a study on Roflumilast, outlines a standard approach for evaluating the pharmacokinetic profile of a drug, which you can apply to **Tofimilast** [1].

- **Objective:** To determine the single and multiple-dose pharmacokinetic (PK) parameters of an oral PDE4 inhibitor in human subjects.
- **Study Design:** A single-center, open-label trial using a randomized crossover design for single-dose phases, followed by a multiple-dose phase.
- **Subjects:** Healthy adult volunteers (e.g., n=12, balanced gender).
- **Dosing:**
 - **Single-Dose:** Subjects receive different doses (e.g., 0.25 mg, 0.375 mg, 0.5 mg) in a randomized sequence, with a washout period (e.g., 10 days) between each dose.
 - **Multiple-Dose:** After the single-dose study, subjects receive a selected dose once daily for 11 days to achieve a steady state.
- **Blood Collection:** For robust data, plasma samples are collected at numerous time points after dosing (e.g., pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, 48, 72 hours).
- **Bioanalysis:** Concentrations of the drug and its major metabolite(s) in plasma are quantified using a validated method like High-Performance Liquid Chromatography–tandem Mass Spectrometry (HPLC-

MS/MS).

- **Pharmacokinetic Analysis:** PK parameters are calculated via non-compartmental analysis using specialized software (e.g., WinNonlin). Key parameters include:
 - **Half-life ($t_{1/2}$):** The time taken for the plasma concentration to reduce by half.
 - **C_{max}:** The maximum observed plasma concentration.
 - **T_{max}:** The time to reach C_{max}.
 - **AUC_{0-24h} & AUC_{inf}:** The Area Under the plasma concentration-time Curve from zero to 24 hours and to infinity, indicating total drug exposure.
 - **Accumulation Index (R_{ac}):** The ratio of AUC at steady state to AUC after a single dose.

Roflumilast Pharmacokinetic Data for Reference

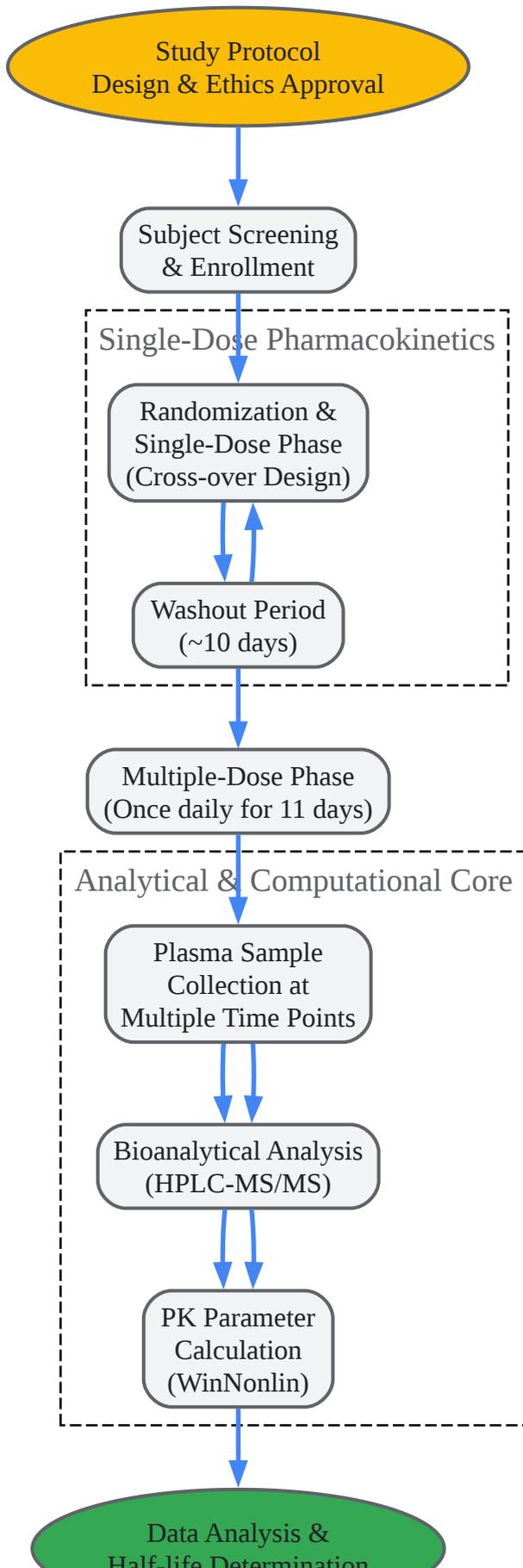
The table below summarizes the key PK parameters for Roflumilast and its active metabolite, Roflumilast N-oxide, from a study in healthy Chinese subjects. This exemplifies the data you would aim to generate for **Tofimilast** [1] [2].

Parameter	Roflumilast (0.5 mg single dose)	Roflumilast N-oxide (0.5 mg single dose)	Roflumilast (0.375 mg multiple dose)	Roflumilast N-oxide (0.375 mg multiple dose)
Half-life ($t_{1/2}$, hours)	19.7 - 20.9	23.2 - 26.2	Information missing	Information missing
Time to C _{max} (T _{max} , hours)	0.25 - 2.0	Delayed relative to parent drug (~8 hours)	Information missing	Information missing
Accumulation Index (R _{ac})	-	-	~1.63	~3.20
Bioavailability	~80%	-	-	-
Protein Binding	~99%	~97%	-	-

This data shows that Roflumilast has a relatively long half-life, supporting a once-daily dosing regimen. Its metabolite, Roflumilast N-oxide, has an even longer half-life and contributes significantly to the drug's overall pharmacological effect due to its high exposure (AUC) [1] [2].

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for a pharmacokinetic study, from subject screening to data analysis.





Full Resolution

Click to download full resolution via product page

Frequently Asked Questions (FAQs)

Q1: Why is half-life data for Tofimilast not available? Tofimilast is listed as an "Investigational" drug [3]. This means it has not completed the full clinical development process required for regulatory approval, and comprehensive pharmacokinetic data may not have been made public or fully characterized yet.

Q2: What is the clinical significance of a long half-life, as seen with Roflumilast? A long half-life (e.g., ~17 hours for Roflumilast, ~30 hours for its N-oxide metabolite) allows for **once-daily dosing**, which improves patient compliance [2]. Furthermore, the half-life directly influences the time to reach **steady-state** concentration and the degree of drug **accumulation**, which are critical for predicting efficacy and safety during repeated dosing [1].

Q3: How can the tolerability of a PDE4 inhibitor be improved in clinical trials? Strategies include **dose up-titration**. The OPTIMIZE trial showed that starting with a lower dose (250 µg OD) for four weeks before escalating to the full maintenance dose (500 µg OD) of Roflumilast significantly reduced treatment discontinuations and adverse events like diarrhea and nausea compared to starting at the full dose immediately [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Pharmacokinetics of single- and multiple-dose roflumilast [pmc.ncbi.nlm.nih.gov]
2. Roflumilast: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. : Uses, Interactions, Mechanism of Action | DrugBank Online Tofimilast [go.drugbank.com]
4. Use of a 4-week up-titration regimen of roflumilast in ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [A Framework for Half-Life Determination]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b545531#tofimilast-half-life-extension>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com